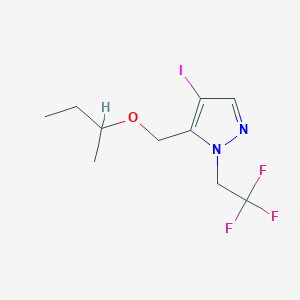

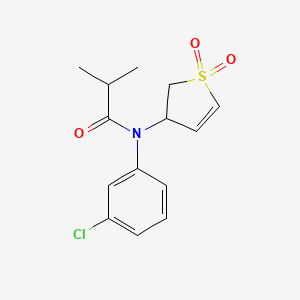

![molecular formula C13H14O B2841720 Spiro[3H-indene-2,1'-cyclopentane]-1-one CAS No. 96117-69-0](/img/structure/B2841720.png)

Spiro[3H-indene-2,1'-cyclopentane]-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro compounds often involves spirocyclization or annulation reactions . For example, a reaction between ninhydrin-malononitrile adduct and ethyl 2-(alkylamino)-4-aryl-4-oxo-but-2-enoates in the presence of Et3N in MeCN at room temperature afforded related spiro compounds in 78–95% yields .Chemical Reactions Analysis

The chemical reactions involving spiro compounds often involve spirocyclization or annulation reactions . These reactions can lead to the formation of complex structures with multiple rings .Scientific Research Applications

Synthesis and Structural Analysis

- Hydrolysis and Synthesis Techniques : One study detailed the hydrolysis of spiro[2.4]hepta-4,6-diene–dichloroketen adducts to derive compounds with potential in Stevens' tropolone synthesis, showcasing the chemical's role in creating complex organic structures (J. Tsunetsugu et al., 1983).

- Crystallography and Conformation : Research on the redetermination of the structure of spiro[cyclopentane-1,2′(1′H)-quinazolin]-4′(3′H)-one at low temperatures provided insights into its precise molecular conformation and intermolecular hydrogen bonding, highlighting its utility in structural chemistry (Lijun Zhang et al., 2008).

Chemical Reactions and Properties

- Cyclization and Rearrangement Reactions : Studies on the synthesis of spiro systems through rhodium(II)-carbenoid CH insertion reactions and domino cyclization in water have expanded the understanding of spiro compounds' reactivities and provided new methods for their synthesis. These reactions are significant for developing environmentally friendly chemical processes and synthesizing complex molecular structures (Pompiliu S. Aburel et al., 1998), (Chuang Cheng et al., 2011).

- Applications in Material Science : Research into spirofluorene-based materials for organic light-emitting diodes (OLEDs) illustrates the potential of spiro compounds in electronics and photonics. The study demonstrated how slight modifications to spiro systems can significantly impact material properties and device performance, underscoring the importance of spiro compounds in the development of advanced materials (Xiangyang Liu et al., 2018).

Novel Drug Discovery and Synthesis

- Spirocycles in Drug Discovery : The utilization of spirocyclic scaffolds in drug discovery highlights the role of spiro compounds in medicinal chemistry. Spirocycles, due to their three-dimensional nature, are excellent core structures for developing new drugs with unique modes of action. This research area emphasizes the chemical's versatility and potential in creating more effective and targeted therapies (Ya-Jun Zheng & C. Tice, 2016).

properties

IUPAC Name |

spiro[3H-indene-2,1'-cyclopentane]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-12-11-6-2-1-5-10(11)9-13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNYYHWVVGULQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

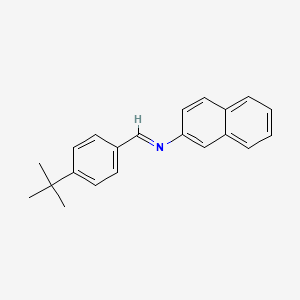

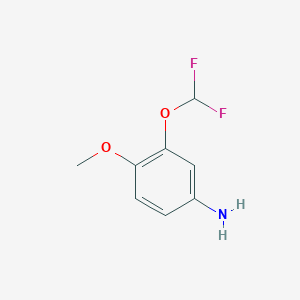

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)

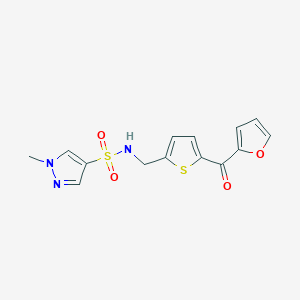

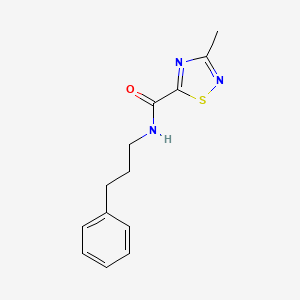

![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

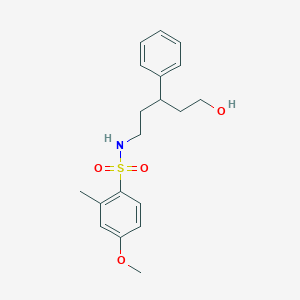

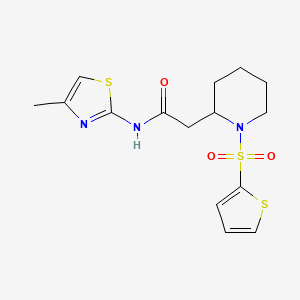

![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)

![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)